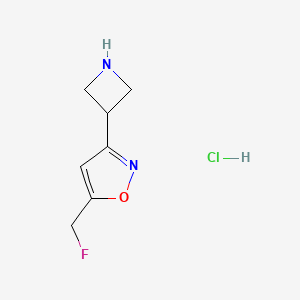
2-Cyclopropyl-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methylaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method includes the direct amination of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and mild reaction conditions, is particularly suitable for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-5-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group in the compound is strongly activating and ortho- and para-directing, making it highly reactive in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Bromination: Bromination of the compound can be achieved using bromine in the presence of a catalyst.
Acetylation: The amino group can be acetylated using acetic anhydride.
Major Products Formed
Brominated Derivatives: Bromination can yield mono- or poly-brominated products depending on the reaction conditions.
Acetylated Derivatives: Acetylation results in the formation of acetamides.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-5-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-5-methylaniline involves its interaction with various molecular targets. The amino group in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets may vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropyl-4-methylaniline
- 2-Cyclopropyl-6-methylaniline
- 2-Cyclopropyl-5-ethylamine
Uniqueness
2-Cyclopropyl-5-methylaniline is unique due to the specific positioning of the cyclopropyl and methyl groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-cyclopropyl-5-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4,11H2,1H3 |
Clave InChI |
AZOPINOAUBFEBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)


![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
![2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B13460458.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)
